Rheb 抑制剂 NR1

描述

Rheb inhibitor NR1 is a small molecule that binds to Rheb in the switch II domain and selectively blocks mTORC1 signaling . It is a potent inhibitor of mTORC1-driven phosphorylation of ribosomal protein S6 kinase beta-1 (S6K1) but does not inhibit phosphorylation of AKT or ERK . Unlike rapamycin, NR1 does not inhibit mTORC2 upon prolonged treatment . It has been suggested that pharmacological inhibition of Rheb is an effective approach for selective inhibition of mTORC1 with therapeutic potential .

Physical And Chemical Properties Analysis

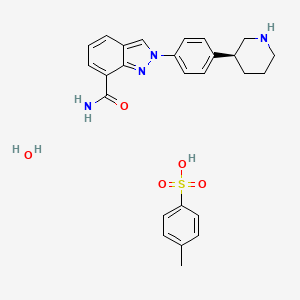

Rheb inhibitor NR1 has a chemical formula of C25H19BrCl2N2O3S and a molecular weight of 578.3 . No further physical or chemical properties are provided in the retrieved papers.

科学研究应用

在癌症研究中的作用

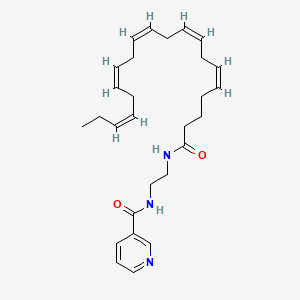

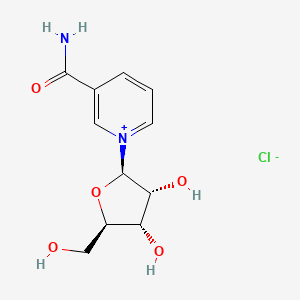

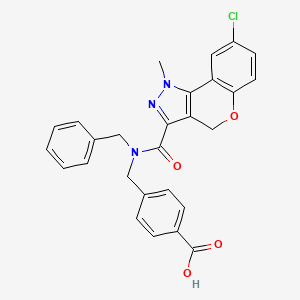

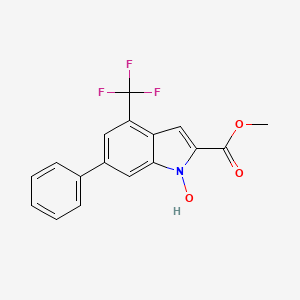

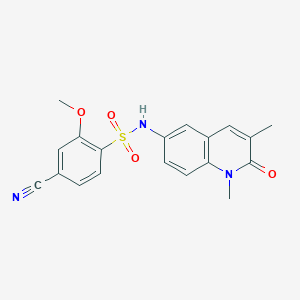

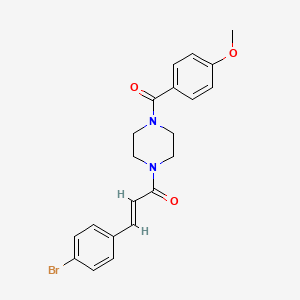

Rheb 抑制剂 NR1 已被广泛研究,因为它在癌症研究中的作用 {svg_1}. 据发现,它在调节神经元活动方面起着至关重要的作用,并对癌症发展,特别是在乳腺癌中具有重要意义 {svg_2}. 该抑制剂与细胞增殖、凋亡抗性、迁移、侵袭、转移和炎症反应等关键细胞过程有关 {svg_3}.

mTORC1 信号传导

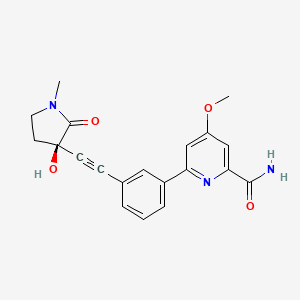

This compound 选择性地阻断 mTORC1 信号传导 {svg_4}. mTORC1 是细胞生长和代谢的主要调节剂,异常的 mTORC1 信号传导与纤维化、代谢和神经退行性疾病、癌症以及罕见疾病有关 {svg_5}.

S6K1 的磷酸化

NR1 强烈抑制 mTORC1 驱动的核糖体蛋白 S6 激酶 β-1 (S6K1) 的磷酸化 {svg_6} {svg_7}. 这一点很重要,因为 S6K1 是 mTOR 通路的主要下游效应子,参与蛋白质合成和细胞生长。

AKT 磷酸化

有趣的是,虽然 NR1 抑制 mTORC1 信号传导,但它不抑制 AKT 的磷酸化 {svg_8} {svg_9}. AKT 是多种细胞过程的关键参与者,例如葡萄糖代谢、凋亡、细胞增殖、转录和细胞迁移。

选择性抑制

This compound 的关键特征之一是其选择性抑制。 它与开关 II 结构域中的 Rheb 结合,并选择性地阻断 mTORC1 信号传导 {svg_10}. 这种选择性可能潜在地减少与非选择性抑制剂相关的副作用。

治疗潜力

鉴于其在 mTORC1 信号传导和癌症研究中的作用,this compound 具有治疗潜力 {svg_11}. 它可用于治疗与异常 mTORC1 信号传导相关的疾病,包括各种类型的癌症 {svg_12}.

作用机制

Target of Action

The primary target of the Rheb inhibitor NR1 is the small G-protein Rheb . Rheb is a crucial activator of the mechanistic target of rapamycin complex 1 (mTORC1), a master regulator of cellular growth and metabolism .

Mode of Action

NR1 directly binds to Rheb in the switch II domain . This binding selectively inhibits the activation of mTORC1 .

生化分析

Biochemical Properties

Rheb inhibitor NR1 interacts with the small G-protein Rheb, which is an endogenous activator of mTORC1 . The compound binds directly to the switch II domain of Rheb, thereby inhibiting the activation of mTORC1 . This interaction results in the inhibition of mTORC1-driven phosphorylation of ribosomal protein S6 kinase beta-1 (S6K1) and an increase in the phosphorylation of S473pAKT in a dose-dependent manner .

Cellular Effects

Rheb inhibitor NR1 has a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, in Jurkat cells, Rheb inhibitor NR1 has been shown to decrease cell size . Furthermore, it inhibits the phosphorylation of T389pS6K1 and increases the phosphorylation of S473pAKT in a dose-dependent manner in MCF-7, TRI102, and PC3 cells .

Molecular Mechanism

The molecular mechanism of action of Rheb inhibitor NR1 involves its direct binding to Rheb in the switch II domain, which selectively inhibits the activation of mTORC1 . This results in the inhibition of mTORC1-driven phosphorylation of S6K1 and an increase in the phosphorylation of S473pAKT in a dose-dependent manner . Importantly, Rheb inhibitor NR1 does not influence the activity of mTORC2 .

Metabolic Pathways

Rheb inhibitor NR1 is involved in the mTORC1 signaling pathway . It interacts with Rheb, a small G-protein that is an endogenous activator of mTORC1

Subcellular Localization

It is known that Rheb, the protein that Rheb inhibitor NR1 interacts with, is localized to the lysosomal surface .

属性

IUPAC Name |

4-bromo-6-(3,4-dichlorophenyl)sulfanyl-1-[[4-(dimethylcarbamoyl)phenyl]methyl]indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19BrCl2N2O3S/c1-29(2)24(31)15-5-3-14(4-6-15)13-30-22-11-17(34-16-7-8-20(27)21(28)10-16)9-19(26)18(22)12-23(30)25(32)33/h3-12H,13H2,1-2H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYFVDNMTKLGTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)CN2C(=CC3=C2C=C(C=C3Br)SC4=CC(=C(C=C4)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19BrCl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201336670 | |

| Record name | HY-124798 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2216763-38-9 | |

| Record name | HY-124798 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2216763389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HY-124798 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HY-124798 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6P39EU2QU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B609571.png)

![3-[5-[4-(2-Hydroxy-2-methyl-1-oxopropyl)-1-piperazinyl]-2-(trifluoromethyl)phenyl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B609573.png)